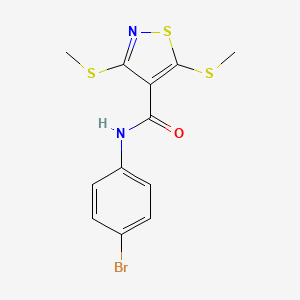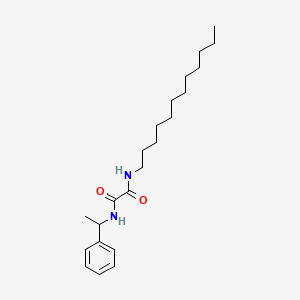
N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
N-(4-bromophenyl): This part of the molecule contains a bromine-substituted phenyl ring.
3,5-bis(methylsulfanyl)-1,2-thiazole: Here, we have a thiazole ring with two methylsulfanyl (methylthio) groups attached at positions 3 and 5.
4-carboxamide: The carboxamide group (CONH₂) is attached to the thiazole ring at position 4.
Preparation Methods
Synthetic Routes:
The synthesis of N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide involves several steps:
-
Nucleophilic Substitution of 1,2,4-Triazine
- Start with 5-cyano-1,2,4-triazines.
- React them with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions.
- This leads to nucleophilic substitution of the cyano group by the 1,2,4-triazol-3-amine residue .
-
Transformation of 1,2,4-Triazine Ring
- The obtained product reacts with norbornadiene under pressure.
- The 1,2,4-triazine ring transforms into a pyridine ring, while the methylsulfanyl group remains intact .
Industrial Production:
The industrial-scale production methods for this compound are not widely documented, but laboratory-scale synthesis provides valuable insights.
Chemical Reactions Analysis
N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide can undergo various reactions:
Nucleophilic Substitution: As demonstrated in its synthesis, it participates in nucleophilic substitution reactions.
Oxidation/Reduction: Explore its redox behavior.
Substitution Reactions: Investigate its reactivity with different nucleophiles or electrophiles.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigate its potential as an antiviral or antibacterial agent.
Chemistry: Explore its role as a building block for more complex molecules.
Industry: Consider its use in corrosion inhibitors or other industrial processes.
Mechanism of Action
The exact mechanism by which N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other thiazole-containing compounds.
Similar Compounds: Explore related molecules, such as N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide and 4-bromophenyl methyl sulfone .
Properties
Molecular Formula |
C12H11BrN2OS3 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS3/c1-17-11-9(12(18-2)19-15-11)10(16)14-8-5-3-7(13)4-6-8/h3-6H,1-2H3,(H,14,16) |
InChI Key |
BBSRPRAOCAIKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NS1)SC)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11541702.png)
![5-{[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541707.png)
![N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-6-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541709.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B11541714.png)
![4-amino-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11541719.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11541727.png)
![4-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B11541733.png)
![2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541743.png)

![(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11541752.png)
![3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-methyl-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11541756.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11541775.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541778.png)

